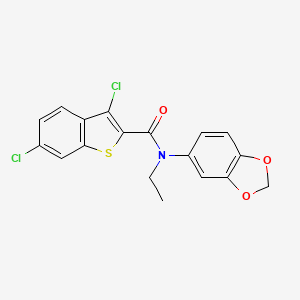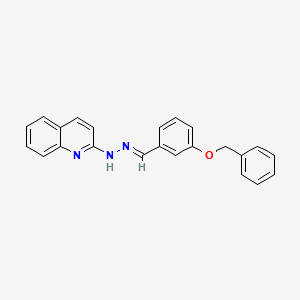
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as CHX-1, is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazinecarbothioamide derivative that has shown promise in various studies due to its unique structure and properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. By inhibiting this pathway, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have low toxicity and can be used at high concentrations without causing harm to cells. However, one limitation of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of new formulations of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in treating other inflammatory diseases and types of cancer. Finally, the mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide needs to be further elucidated to better understand how it works and how it can be optimized for use in scientific research.
Synthesis Methods
The synthesis method of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methylpropanoic acid followed by the reaction with thiosemicarbazide. The resulting product is then cyclized to form N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and has been used in various studies.
Scientific Research Applications
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been investigated for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-cyclohexyl-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,16)9(15)13-14-10(17)12-8-6-4-3-5-7-8/h8,16H,3-7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAIAYZWCYMIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)




![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)
